(R)-4-((S)-sec-Butyl)oxazolidine-2,5-dione
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Overview
Description
®-4-((S)-sec-Butyl)oxazolidine-2,5-dione is a chiral compound belonging to the oxazolidinone class. Oxazolidinones are five-membered heterocyclic compounds containing nitrogen and oxygen atoms. These compounds have gained significant attention due to their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-((S)-sec-Butyl)oxazolidine-2,5-dione typically involves the cyclization of amino alcohols with carbonyl compounds. One common method is the reaction of an amino alcohol with a diester, followed by cyclization to form the oxazolidinone ring. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide to facilitate the cyclization process .
Industrial Production Methods
Industrial production of oxazolidinones, including ®-4-((S)-sec-Butyl)oxazolidine-2,5-dione, often involves large-scale synthesis using similar cyclization reactions. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and solvent choice .
Chemical Reactions Analysis
Types of Reactions
®-4-((S)-sec-Butyl)oxazolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can lead to the formation of amino alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the oxazolidinone ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as alkyl halides for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include various oxazolidinone derivatives, amino alcohols, and substituted oxazolidinones. These products can have different biological activities and applications .
Scientific Research Applications
®-4-((S)-sec-Butyl)oxazolidine-2,5-dione has several scientific research applications, including:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis to control the stereochemistry of reactions.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its antibacterial, antituberculosis, and anticancer properties.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of ®-4-((S)-sec-Butyl)oxazolidine-2,5-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of specific enzymes, leading to the disruption of metabolic pathways. The exact molecular targets and pathways depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Linezolid: An oxazolidinone antibiotic used to treat bacterial infections.
Tedizolid: Another oxazolidinone antibiotic with similar applications.
Cycloserine: A structural analogue with antibacterial properties.
Uniqueness
®-4-((S)-sec-Butyl)oxazolidine-2,5-dione is unique due to its specific chiral configuration, which can influence its biological activity and interactions with molecular targets. This uniqueness makes it valuable in asymmetric synthesis and as a potential therapeutic agent .
Properties
Molecular Formula |
C7H11NO3 |
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Molecular Weight |
157.17 g/mol |
IUPAC Name |
(4R)-4-[(2S)-butan-2-yl]-1,3-oxazolidine-2,5-dione |
InChI |
InChI=1S/C7H11NO3/c1-3-4(2)5-6(9)11-7(10)8-5/h4-5H,3H2,1-2H3,(H,8,10)/t4-,5+/m0/s1 |
InChI Key |
WAACGCAWLJFFQX-CRCLSJGQSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H]1C(=O)OC(=O)N1 |
Canonical SMILES |
CCC(C)C1C(=O)OC(=O)N1 |
Origin of Product |
United States |
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